![molecular formula C20H14FN3O B2685574 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide CAS No. 351983-62-5](/img/structure/B2685574.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide
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Overview
Description
“N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole derivatives are known for their diverse biological activity and clinical applications . They are found in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with various aldehydes . For example, it can be reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques. For instance, the IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, the obtained aldehyde from the synthesis can react with thiosemicarbazide in ethanol at reflux temperature to yield a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, depend on the nature of the substituents and the molecular structure.Scientific Research Applications
Organic Synthesis
Compounds with similar structures have been used in organic synthesis . They serve as intermediates in the synthesis of various other compounds .
Biological Activities
Benzimidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Drug Development
Benzimidazole is a core structure in many drugs due to its diverse biological activity and clinical applications . It’s present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .
Antimicrobial Action
Some 2-substituted benzimidazole derivatives have been reported for their antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .
Inhibitory Actions
Derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .
Molecular Docking Studies
Molecular docking studies have been carried out on similar compounds. These studies are crucial in understanding the interaction of these compounds with various biological targets, which can aid in the design of new drugs .
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary depending on their structure and the target they interact with. Some benzimidazole derivatives have been reported to exhibit diverse biological activities such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .
Safety and Hazards
Future Directions
Benzimidazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. Future research may focus on the development of new benzimidazole derivatives with improved efficacy and safety profiles. Additionally, further studies on the mechanism of action of these compounds could lead to the discovery of new therapeutic targets .
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNOEZEDZFVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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